molecular formula C11H11BrFNO B7860986 5-bromo-N-cyclobutyl-2-fluorobenzamide

5-bromo-N-cyclobutyl-2-fluorobenzamide

Cat. No.: B7860986
M. Wt: 272.11 g/mol
InChI Key: PKXYOSHPKIPOFT-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclobutyl-2-fluorobenzamide ( 1249811-13-9) is a high-purity chemical building block supplied for advanced research and development applications . This compound, with the molecular formula C 11 H 11 BrFNO and a molecular weight of 272.11 g/mol, belongs to a class of fluorinated benzamides valued for their role in medicinal chemistry and drug discovery . The structure incorporates both bromo and fluoro substituents on the aromatic ring, which are common handles for further synthetic modification via cross-coupling reactions, making it a versatile intermediate for constructing more complex molecules. As a fluorinated building block, this compound is of significant interest in the synthesis of potential pharmacologically active agents . Computational studies on closely related 5-bromo-2-hydroxybenzaldehyde have demonstrated the value of such bromo-fluoro aromatics in exploring drug-likeness, molecular stability, and interactions with biological targets through techniques like molecular docking and dynamics simulations . These properties make 5-Bromo-N-cyclobutyl-2-fluorobenzamide a valuable scaffold for researchers in hit-to-lead optimization and for developing novel compounds for various therapeutic areas. This product is intended for research and further manufacturing purposes only. It is strictly not for diagnostic or therapeutic human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-bromo-N-cyclobutyl-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-7-4-5-10(13)9(6-7)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXYOSHPKIPOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Authored by: Senior Application Scientist, Chemical Synthesis Division

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of 5-bromo-N-cyclobutyl-2-fluorobenzamide: Protocols and Mechanistic Insights

This application note provides a comprehensive and technically detailed guide for the synthesis of 5-bromo-N-cyclobutyl-2-fluorobenzamide, a valuable halogenated benzamide derivative for research and development in medicinal chemistry and materials science. We will delve into a robust and reproducible protocol centered on amide bond formation, elucidating the mechanistic underpinnings of the chosen coupling strategy and offering practical insights for reaction optimization, purification, and characterization.

The core of this synthesis lies in the coupling of 5-bromo-2-fluorobenzoic acid with cyclobutylamine. Amide bond formation is a kinetically slow process that necessitates the activation of the carboxylic acid moiety.[1] This guide will focus on the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient uronium-based coupling reagent known for its rapid reaction kinetics and ability to suppress racemization, making it particularly suitable for sensitive or sterically hindered substrates.[2]

Reaction Principle and Mechanism

The synthesis proceeds via the formation of a highly reactive activated ester intermediate from the carboxylic acid, which is then susceptible to nucleophilic attack by the primary amine.

Overall Reaction Scheme:

Mechanistic Pathway using HATU:

The HATU-mediated coupling is a well-established and highly efficient method for amide bond formation.[3] The process is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU, leading to the formation of a highly reactive OAt-active ester. This intermediate is readily attacked by the primary amine (cyclobutylamine) to yield the desired amide product, 5-bromo-N-cyclobutyl-2-fluorobenzamide, and tetramethylurea as a byproduct.[1] The presence of the aza-group in the HOAt leaving group is believed to accelerate the coupling step.[2]

Diagram of the HATU-Mediated Coupling Mechanism

HATU_Mechanism RCOOH 5-Bromo-2-fluorobenzoic Acid ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster + HATU + DIPEA HATU HATU HATU->ActiveEster Amine Cyclobutylamine Amine->ActiveEster Base DIPEA Base->RCOOH Deprotonation Product 5-Bromo-N-cyclobutyl- 2-fluorobenzamide ActiveEster->Product + Cyclobutylamine (Nucleophilic Attack) Byproduct Tetramethylurea ActiveEster->Byproduct Releases Synthesis_Workflow Start Dissolve Reactants (Acid, Amine in DMF) Cool Cool to 0 °C Start->Cool AddReagents Add HATU & DIPEA Cool->AddReagents React Stir at RT (1-4h) Monitor by TLC/LC-MS AddReagents->React Workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) React->Workup Isolate Isolate & Dry (Dry with Na₂SO₄, Concentrate) Workup->Isolate Purify Purify (Flash Chromatography) Isolate->Purify End Characterize Product Purify->End

Sources

Application Note: High-Efficiency Amide Coupling Reagents for the Synthesis of 5-Bromo-N-cyclobutyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and process development scientists. Objective: To provide a comprehensive, self-validating guide for the synthesis of 5-bromo-N-cyclobutyl-2-fluorobenzamide, contrasting discovery-scale and process-scale methodologies.

Introduction & Chemical Context

Amide bond formation is one of the most frequently executed transformations in medicinal chemistry, accounting for a significant portion of all reactions in drug discovery[1]. The synthesis of 5-bromo-N-cyclobutyl-2-fluorobenzamide from 5-bromo-2-fluorobenzoic acid and cyclobutylamine presents specific mechanistic considerations that dictate reagent selection.

The ortho-fluoro substituent on the benzoic acid inductively withdraws electron density. While this increases the electrophilicity of the carbonyl carbon during activation (facilitating rapid active ester formation), it also renders the intermediate highly susceptible to premature hydrolysis if trace water is present. Furthermore, cyclobutylamine is a moderately hindered primary amine. To drive the nucleophilic acyl substitution to completion without forcing conditions, a highly efficient coupling reagent is required[2].

Reagent Selection: Causality and Expertise

Choosing the optimal coupling reagent depends heavily on the project phase—balancing raw reactivity against scalability, toxicity, and downstream purification requirements.

  • Discovery Scale: HATU / DIPEA HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for rapid, small-scale library synthesis. It reacts with the carboxylic acid to form an highly reactive 7-azabenzotriazole (OAt) active ester. The nitrogen atom in the pyridine ring of HATU provides a neighboring group effect (intramolecular hydrogen bonding) that accelerates the aminolysis step, making it exceptionally effective for overcoming the steric bulk of the cyclobutyl ring[2].

  • Process Scale: T3P / Et₃N For scale-up, uronium salts like HATU pose explosion risks and generate poorly soluble byproducts (e.g., tetramethylurea) that complicate isolation[1]. T3P (Propylphosphonic anhydride) is the reagent of choice for process chemistry. It forms a mixed anhydride intermediate that reacts cleanly with amines. T3P is non-explosive, exhibits low toxicity, and its phosphonate byproducts are entirely water-soluble, allowing for the isolation of the pure amide via simple aqueous washes without chromatographic purification[3]. Furthermore, T3P is typically supplied as a solution in Ethyl Acetate (EtOAc), aligning with green chemistry initiatives by replacing toxic solvents like DMF or DCM[4].

Quantitative Reagent Comparison
ParameterHATU / DIPEAT3P / Et₃NEDC / HOBt
Primary Use Case Milligram to Gram scale (Discovery)Gram to Kilogram scale (Process)General purpose
Reaction Time 1 - 2 hours4 - 12 hours12 - 24 hours
Byproduct Removal Requires column chromatographySimple aqueous extractionAqueous extraction (often tedious)
Toxicity / Safety Sensitizer, potential explosion hazardLow toxicity, high thermal stabilitySensitizer (HOBt is explosive)
Cost HighModerateLow

Reaction Mechanism & Workflow

Mechanism A 5-Bromo-2-fluorobenzoic Acid C Mixed Anhydride Intermediate A->C Activation B T3P / Base B->C Activator E 5-Bromo-N-cyclobutyl- 2-fluorobenzamide C->E Nucleophilic Attack F Water-Soluble Phosphonate Byproduct C->F Leaving Group D Cyclobutylamine D->E Amine

Mechanism of T3P-mediated amide coupling via a mixed anhydride intermediate.

Workflow Step1 1. Dissolve Acid & Amine (EtOAc or DMF) Step2 2. Add Base (DIPEA or Et3N) Step1->Step2 Step3 3. Add Coupling Reagent (HATU or T3P) at 0°C Step2->Step3 Step4 4. Stir at RT (Monitor via LCMS/TLC) Step3->Step4 Step5 5. Aqueous Workup (Acidic/Basic Washes) Step4->Step5 Step6 6. Organic Layer Drying & Concentration Step5->Step6

Step-by-step workflow for the amide coupling reaction and subsequent isolation.

Experimental Protocols

Protocol A: Discovery Scale (HATU Route)

Designed for maximum conversion speed and high-throughput parallel synthesis.

Reagents:

  • 5-Bromo-2-fluorobenzoic acid: 1.0 eq (e.g., 219 mg, 1.0 mmol)

  • Cyclobutylamine: 1.2 eq (85 mg, 1.2 mmol)

  • HATU: 1.1 eq (418 mg, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq (387 mg, 523 µL, 3.0 mmol)

  • Solvent: Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Preparation: Charge a dry 20 mL scintillation vial equipped with a magnetic stir bar with 5-bromo-2-fluorobenzoic acid and anhydrous DMF.

  • Base Addition: Add DIPEA to the solution. Causality: The base deprotonates the carboxylic acid, forming the carboxylate anion which is required to attack the uronium salt of HATU.

  • Amine Addition: Add cyclobutylamine to the stirring mixture.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU portion-wise. Causality: Adding HATU last at a lowered temperature prevents the highly reactive active ester from undergoing thermal degradation or side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) if trace tetramethylurea byproduct persists.

Protocol B: Process Scale (T3P Route)

Designed for safety, scalability, and chromatography-free isolation[3].

Reagents:

  • 5-Bromo-2-fluorobenzoic acid: 1.0 eq (e.g., 21.9 g, 100 mmol)

  • Cyclobutylamine: 1.1 eq (7.8 g, 110 mmol)

  • T3P (50 wt% solution in EtOAc): 1.5 eq (95.4 g, 150 mmol)

  • Triethylamine (Et₃N): 3.0 eq (30.3 g, 41.8 mL, 300 mmol)

  • Solvent: EtOAc (100 mL)

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with an overhead stirrer and addition funnel, dissolve 5-bromo-2-fluorobenzoic acid and cyclobutylamine in EtOAc.

  • Base Addition: Add Et₃N and cool the reaction mixture to 0–5 °C.

  • Activation/Coupling: Add the T3P solution dropwise via the addition funnel over 30 minutes. Causality: T3P activation is mildly exothermic. Dropwise addition controls the internal temperature, preventing solvent boil-off and ensuring a clean impurity profile[1].

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-8 hours.

  • Aqueous Quench: Add water (100 mL) to the reaction mixture and stir vigorously for 15 minutes. Causality: Water hydrolyzes any unreacted T3P and dissolves the propylphosphonic acid byproducts[3].

  • Workup: Separate the layers. Wash the organic layer with 1M NaOH (100 mL), 1M HCl (100 mL), and brine (100 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield the pure 5-bromo-N-cyclobutyl-2-fluorobenzamide as a crystalline solid. No chromatography is required.

Trustworthiness: Self-Validating Analytical Systems

To ensure the integrity of the protocol, the following in-line analytical checks must be utilized:

  • LCMS Monitoring: The reaction progress should be monitored via LCMS (ESI+). The product, 5-bromo-N-cyclobutyl-2-fluorobenzamide (Chemical Formula: C₁₁H₁₁BrFNO, Exact Mass: 271.00), will present a distinct isotopic doublet at m/z 272.0 [M+H]⁺ and 274.0 [M+H]⁺ in a 1:1 ratio due to the ⁷⁹Br and ⁸¹Br isotopes.

  • TLC Verification: Using a mobile phase of 30% EtOAc in Hexanes, the starting carboxylic acid will remain near the baseline (streaking), while the less polar amide product will elute significantly higher (approx. Rf = 0.4 - 0.5). UV activity (254 nm) is strong due to the fluorinated aromatic ring.

  • Workup Validation: The sequential acidic and basic washes in both protocols act as a self-purifying system. The 1M HCl wash removes unreacted cyclobutylamine, while the NaHCO₃/NaOH wash removes unreacted 5-bromo-2-fluorobenzoic acid and acidic coupling byproducts.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

  • Waghmare, A. A., Hindupur, R. M., & Pati, H. N. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry, 4(2), 53-131.[Link]

  • MacMillan, D. S., Murray, J., Tierney, J. W., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 14(12), 3355-3367.[Link]

Sources

Suzuki cross-coupling reactions using 5-bromo-N-cyclobutyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions Using 5-bromo-N-cyclobutyl-2-fluorobenzamide

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, particularly within the pharmaceutical and drug discovery sectors, for its remarkable ability to form carbon-carbon bonds under mild conditions with broad functional group tolerance.[1] This guide provides an in-depth technical overview and detailed protocols for the application of 5-bromo-N-cyclobutyl-2-fluorobenzamide as a key building block in these transformations. The N-cyclobutyl and 2-fluoro-benzamide motifs are increasingly prevalent in medicinal chemistry, offering advantages in metabolic stability, binding affinity, and overall pharmacokinetic profiles.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, protocol optimization, and troubleshooting to enable the efficient synthesis of novel biaryl compounds.

Introduction: Strategic Importance in Drug Discovery

The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern drug development. The Suzuki-Miyaura reaction, awarded the Nobel Prize in Chemistry in 2010, is a premier method for achieving this transformation.[1][4] It involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide.[5]

The specific substrate, 5-bromo-N-cyclobutyl-2-fluorobenzamide, incorporates several features of high value in medicinal chemistry:

  • Aryl Bromide: An ideal electrophilic partner for Suzuki couplings, offering a good balance of reactivity and stability. The reactivity order for halides is generally I > Br > Cl.[6]

  • N-Cyclobutyl Group: This moiety is often used to improve a compound's pharmacokinetic profile. Its rigid, puckered conformation can enhance binding to target proteins by filling hydrophobic pockets and can increase metabolic stability.[3][7]

  • Fluorobenzamide Scaffold: Fluorine substitution is a common strategy to modulate electronic properties and metabolic stability, while the benzamide core is a privileged structure found in numerous bioactive molecules.[8]

This guide will elucidate the critical parameters for successfully employing this versatile building block in Suzuki-Miyaura cross-coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[4][6] Understanding this cycle is crucial for rational optimization and troubleshooting. The three fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[9]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) trans_label Transmetalation oa_complex->trans_label trans_complex Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) re_label Reductive Elimination trans_complex->re_label oa_label->oa_complex trans_label->trans_complex re_label->pd0 aryl_halide Ar¹-X (5-bromo-N-cyclobutyl- 2-fluorobenzamide) aryl_halide->oa_label boronic_acid Ar²-B(OH)₂ + Base boronic_acid->trans_label product Ar¹-Ar² (Product) product->re_label byproducts X⁻ + B(OH)₃ byproducts->trans_label

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 5-bromo-N-cyclobutyl-2-fluorobenzamide. This is often the rate-determining step and results in a Pd(II) intermediate.[6] The use of electron-rich, bulky phosphine ligands on the palladium center can significantly accelerate this step.[10][11]

  • Transmetalation: This step involves the transfer of the organic group (Ar²) from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻).[12][13] This is the most characteristic step of the Suzuki-Miyaura coupling and the primary role of the base in the reaction.[9][14][15]

  • Reductive Elimination: The final step involves the two organic groups (Ar¹ and Ar²) coupling and eliminating from the palladium center, forming the desired C-C bond of the biaryl product. This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Key Experimental Parameters and Reagent Selection

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent.

Data Presentation: Catalyst System Screening

The choice of palladium source and, more critically, the phosphine ligand, can dramatically impact reaction outcomes. For a substrate like 5-bromo-N-cyclobutyl-2-fluorobenzamide, modern dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are highly recommended due to their ability to facilitate couplings of sterically hindered or electron-rich/poor substrates.[11][16]

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Rationale & Remarks
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O (10:1)10012>95Recommended Starting Point. SPhos is a bulky, electron-rich ligand, broadly applicable for aryl bromides and tolerant of various functional groups.[11][16]
Pd₂(dba)₃ / XPhos K₂CO₃1,4-Dioxane801690-98Excellent for sterically demanding substrates. XPhos provides high activity and stability to the catalytic system.[11]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (3:1:1)804-1275-85A classic, "first-generation" catalyst. Can be effective but may require longer reaction times or higher catalyst loadings and is less effective for challenging substrates.[16]
PdCl₂(dppf)Cs₂CO₃DME90885-92Often used for heteroaryl couplings. The dppf ligand provides good stability. Cesium carbonate is a strong, effective base.[17]
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[14][16]

Detailed Experimental Protocols

This section provides a reliable, step-by-step protocol for the Suzuki-Miyaura coupling of 5-bromo-N-cyclobutyl-2-fluorobenzamide with a generic arylboronic acid.

Workflow Visualization

Experimental_Workflow start Reagent Assembly reagents 1. Add 5-bromo-N-cyclobutyl-2-fluorobenzamide, arylboronic acid, base, and catalyst system to a reaction vessel. start->reagents degas 2. Evacuate and backfill the vessel with an inert gas (e.g., Argon) 3x. reagents->degas solvent 3. Add degassed solvent(s) via syringe. degas->solvent reaction 4. Heat the mixture with vigorous stirring for the specified time. solvent->reaction monitor 5. Monitor reaction progress by TLC or LC-MS. reaction->monitor workup 6. Cool, dilute with organic solvent, and wash with aqueous solution. monitor->workup purify 7. Dry, concentrate, and purify the crude product via column chromatography. workup->purify analyze 8. Characterize the final product (NMR, HRMS). purify->analyze end Pure Product analyze->end

Figure 2: Generalized Experimental Workflow.
Protocol: General Procedure using Pd(OAc)₂/SPhos

Reagents & Materials:

  • 5-bromo-N-cyclobutyl-2-fluorobenzamide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Deionized Water (0.5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-bromo-N-cyclobutyl-2-fluorobenzamide (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (2.0 mmol).

    • Causality Insight: Using a pre-catalyst like Pd(OAc)₂ with a specific ligand (SPhos) allows for the in-situ formation of the active Pd(0)L₂ species. The 1:2 Pd:Ligand ratio ensures the formation of the desired catalytic complex.[18] Grinding the inorganic base increases its surface area, improving reaction kinetics.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen.

    • Causality Insight: Oxygen can oxidize both the active Pd(0) catalyst to an inactive Pd(II) state and the phosphine ligands, leading to catalyst deactivation and promoting undesirable side reactions like the homocoupling of boronic acids.[18][19]

  • Solvent Addition: Degas the toluene and water separately by sparging with an inert gas for 15-20 minutes. Using a syringe, add the degassed toluene (5 mL) and water (0.5 mL) to the reaction vessel.

    • Causality Insight: The biphasic toluene/water system is highly effective. Toluene solubilizes the organic components and the catalyst, while the aqueous phase dissolves the inorganic base, facilitating the formation of the active boronate species at the phase interface.[18]

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the mixture vigorously to ensure efficient mixing between the two phases.

  • Monitoring: After the designated time (e.g., 12 hours), allow the reaction to cool to room temperature. Check for the consumption of the starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting & Optimization

Even robust reactions can encounter issues. Below is a guide to diagnosing and solving common problems.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) or ligand was oxidized.[18] 2. Insufficiently Active Base: Base is not strong enough or has poor solubility. 3. Low Temperature: Reaction is too sluggish at the set temperature.1. Improve Degassing: Use several freeze-pump-thaw cycles for rigorous oxygen removal. Use fresh, high-purity catalyst and ligand. 2. Screen Bases: Switch to a stronger or more soluble base like Cs₂CO₃. Ensure the base is finely powdered.[14] 3. Increase Temperature: Cautiously increase the temperature in 10-20 °C increments. Note that excessive heat can cause catalyst decomposition.[18]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen facilitates the oxidative coupling of two boronic acid molecules.[19] 2. Inefficient Oxidative Addition: If the oxidative addition is slow, the boronic acid may react with itself.1. Rigorous Degassing: This is the most critical step to prevent this side reaction. 2. Use a More Active Ligand: Switch to a more electron-rich ligand (e.g., from PPh₃ to SPhos) to accelerate the oxidative addition step.[11] 3. Adjust Stoichiometry: Use a slight excess of the aryl bromide (e.g., 1.05 equiv) relative to the boronic acid.
Protodeborylation 1. Unstable Boronic Acid: Some boronic acids (especially heteroaromatic ones) are prone to decomposition via reaction with protons (water, etc.).[4] 2. Prolonged Reaction Time/High Temp: Harsh conditions can accelerate decomposition.1. Use Boronate Esters: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester.[20][21] 2. Use KF as Base: Potassium fluoride can be a milder base that sometimes suppresses this side reaction.[15] 3. Optimize Time/Temp: Monitor the reaction closely and stop it once the starting material is consumed.
Dehalogenation of Starting Material 1. Catalyst is too Active: Highly active catalysts can sometimes promote a competing hydrodehalogenation pathway. 2. Presence of a Hydrogen Source: Trace impurities can act as hydrogen donors.1. Use a Milder Catalyst System: If using a highly active Buchwald system, consider switching to a less reactive one like Pd(PPh₃)₄. 2. Ensure Purity: Use high-purity, dry solvents and reagents.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-bromo-N-cyclobutyl-2-fluorobenzamide is a powerful and highly adaptable method for the synthesis of novel biaryl structures crucial to modern drug discovery. By understanding the underlying catalytic mechanism and carefully selecting a robust catalyst system—preferably one based on modern, bulky, electron-rich phosphine ligands like SPhos—researchers can achieve high yields and excellent functional group tolerance. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource to streamline method development and overcome common synthetic challenges, ultimately accelerating the discovery of new therapeutic agents.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Lima, F., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Molinaro, C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Orbe, C. (2020). Suzuki Cross-Coupling Mechanism. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • de Vries, J. G. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Topics in Catalysis. [Link]

  • Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]

  • Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Smith, A. M., et al. (2010). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Kondolff, I., et al. (2006). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using tetraphosphine ligands. Advanced Synthesis & Catalysis. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Pagliaro, M., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Wessjohann, L. A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal. [Link]

  • Wessjohann, L. A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija. [Link]

  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: FTIR Spectrum Analysis of 5-bromo-N-cyclobutyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 5-bromo-N-cyclobutyl-2-fluorobenzamide (Pharmaceutical Intermediate)

Executive Summary

The structural verification of halogenated pharmaceutical intermediates like 5-bromo-N-cyclobutyl-2-fluorobenzamide requires highly specific analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is a critical tool for identifying its distinct functional groups: the secondary amide, the cyclobutyl aliphatic ring, and the heavily substituted halogenated aromatic ring (C-F and C-Br bonds).

This guide provides an objective, data-driven comparison of the two primary FTIR sampling techniques used in solid-state pharmaceutical analysis: Attenuated Total Reflectance (ATR-FTIR) and Transmission Spectroscopy (KBr Pellet) . By understanding the mechanistic causality behind each method, researchers can optimize their workflows for either high-throughput screening or high-fidelity reference library generation.

Spectral Fingerprint & Mechanistic Causality

Before comparing analytical techniques, it is essential to establish the expected spectral fingerprint of 5-bromo-N-cyclobutyl-2-fluorobenzamide. The presence of highly electronegative halogens directly influences the vibrational frequencies of adjacent bonds[1].

  • Amide I Band (C=O Stretch, ~1640–1670 cm⁻¹): The highly electronegative fluorine atom at the ortho position (2-fluoro) exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the aromatic ring and the amide carbonyl, strengthening the C=O bond and slightly shifting the Amide I band to a higher wavenumber compared to non-fluorinated analogs.

  • Amide II Band (N-H Bend / C-N Stretch, ~1530–1550 cm⁻¹): Characteristic of secondary amides, this band confirms the N-cyclobutyl substitution.

  • C-F Stretch (~1100–1250 cm⁻¹): Fluorine-carbon bonds produce some of the most intense bands in the IR spectrum due to the massive change in the dipole moment during vibration. In highly coupled aromatic systems, this often appears as a broad, multi-peak region.

  • C-Br Stretch (~500–650 cm⁻¹): The heavy bromine atom results in a low-frequency vibration[2]. Critical Analytical Note: The detection of this band heavily dictates the choice of FTIR accessory, as some ATR crystals (like ZnSe) have a low-frequency cutoff around 650 cm⁻¹, obscuring the C-Br peak[3].

  • Aliphatic C-H Stretch (~2850–2950 cm⁻¹): Confirms the presence of the cyclobutyl ring.

Comparative Analysis: ATR-FTIR vs. KBr Pellet

When analyzing solid 5-bromo-N-cyclobutyl-2-fluorobenzamide, the choice between ATR and KBr transmission fundamentally alters the pathlength, sensitivity, and spectral physics[4].

Quantitative Performance Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Analytical Mechanism Internal surface reflectance (Evanescent wave)Direct beam transmission
Effective Pathlength ~0.5 to 2.0 µm (Wavelength dependent)~1.0 mm (Fixed by pellet thickness)
Sample Preparation Time < 1 minute10–15 minutes
Trace Impurity Sensitivity Low (Due to shallow penetration depth)High (Follows Beer-Lambert Law strictly)
C-Br Detection (500-650 cm⁻¹) Excellent (Diamond transmits down to 400 cm⁻¹)Excellent (KBr transmits down to 400 cm⁻¹)
Sample Recovery 100% Non-destructiveDestructive (Mixed with KBr matrix)
Primary Artifacts Peak intensity variations at high wavenumbersChristiansen effect (scattering), Moisture bands

Verdict: If your goal is rapid polymorph screening or routine QA/QC , Diamond ATR is the undisputed choice due to its speed[5]. If your goal is detecting trace synthetic impurities or generating a gold-standard reference spectrum for regulatory submission, the KBr pellet method provides superior signal-to-noise ratios and strict adherence to the Beer-Lambert law[4].

Experimental Workflows & Decision Matrix

FTIR_Workflow Start Solid Sample: 5-bromo-N-cyclobutyl- 2-fluorobenzamide Decision Primary Analytical Goal? Start->Decision ATR_Path High-Throughput / Routine QA/QC Decision->ATR_Path KBr_Path Trace Impurity / Regulatory Reference Decision->KBr_Path ATR_Method ATR-FTIR (Diamond Crystal) ATR_Path->ATR_Method KBr_Method Transmission FTIR (KBr Pellet) KBr_Path->KBr_Method Data_ATR Surface Analysis (Depth ~0.5-2 µm) ATR_Method->Data_ATR Data_KBr Bulk Analysis (High S/N Ratio) KBr_Method->Data_KBr

Decision matrix for selecting the optimal FTIR technique for halogenated benzamide analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating steps to prevent common spectroscopic errors.

Protocol A: High-Throughput ATR-FTIR Analysis

Best for rapid structural confirmation and preserving the sample.

  • Crystal Preparation & Background: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow to dry. Collect a background spectrum (air).

    • Causality: The background scan ratios out atmospheric H₂O and CO₂. Because the evanescent wave only penetrates ~1-2 µm, even microscopic residue from a previous sample will contaminate the spectrum.

  • Sample Application: Place ~2–5 mg of 5-bromo-N-cyclobutyl-2-fluorobenzamide powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil and apply consistent pressure (typically ~75 psi or until the software indicates optimal contact)[5].

    • Causality: The ATR mechanism relies on the sample being in intimate optical contact with the crystal. Poor pressure results in a weak evanescent wave interaction, leading to artificially low absorbance, particularly in the high-frequency N-H stretch region (~3300 cm⁻¹).

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Post-Processing: Apply an "ATR Correction" algorithm in the spectrometer software.

    • Causality: Penetration depth in ATR is directly proportional to wavelength. Without correction, peaks at lower wavenumbers (like the C-Br stretch) will appear disproportionately larger than peaks at higher wavenumbers (like the N-H stretch) compared to a standard transmission spectrum[6].

Protocol B: High-Fidelity KBr Pellet Transmission

Best for trace analysis and resolving overlapping halogen bands.

  • Matrix Preparation: Dry IR-grade Potassium Bromide (KBr) in an oven at 105°C for at least 2 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretch around 3300–3400 cm⁻¹, which will completely mask the critical N-H amide stretch of the benzamide[4].

  • Sample Milling: Weigh ~1.5 mg of 5-bromo-N-cyclobutyl-2-fluorobenzamide and ~150 mg of dried KBr (a 1:100 ratio). Grind the mixture vigorously in an agate mortar for 1 to 2 minutes.

    • Causality: The sample particles must be ground to a size smaller than the wavelength of incident infrared light (typically < 2 µm). If particles are too large, they scatter the IR beam (the Christiansen effect), resulting in a sloping baseline and distorted peak shapes[4].

  • Pellet Pressing: Transfer the fine powder to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

    • Causality: Pressing under vacuum prevents the formation of micro-bubbles within the KBr matrix, ensuring a highly transparent, glass-like disc that minimizes baseline noise[6].

  • Data Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.

Conclusion

For the structural characterization of 5-bromo-N-cyclobutyl-2-fluorobenzamide , both ATR and KBr transmission methods are highly effective, provided their mechanistic limitations are respected.

Researchers must pay special attention to the C-Br stretch (500–650 cm⁻¹) by ensuring their ATR crystal (e.g., Diamond, not ZnSe) or transmission optics support low-frequency data collection. Furthermore, understanding the inductive effects of the 2-fluoro substitution is critical for accurately assigning the slightly shifted Amide I carbonyl band. By utilizing the protocols outlined above, analytical teams can guarantee high-fidelity, reproducible spectral data for regulatory and developmental milestones.

References

  • Kintek Solution. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Retrieved from[Link]

  • Kintek Solution. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Retrieved from[Link]

  • Jurnal UPI. Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Retrieved from[Link]

  • ResearchGate. A New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Retrieved from[Link]

  • Society for Applied Spectroscopy (SAS). Spectra–Structure Correlations in the Mid- and Far-infrared. Retrieved from[Link]

  • Semantic Scholar. GC-MS, FTIR, Phytochemical Profiling and Antibiogram Pattern of Ipomoea asarifolia on Bacterial Strains from Wound. Retrieved from[Link]

Sources

Purity Verification Methods for 5-bromo-N-cyclobutyl-2-fluorobenzamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

5-bromo-N-cyclobutyl-2-fluorobenzamide is a halogenated benzamide scaffold frequently utilized in medicinal chemistry as an intermediate for histone deacetylase (HDAC) inhibitors and other bioactive small molecules. Its structural integrity relies on the stability of the amide bond and the precise regiochemistry of the bromine and fluorine substituents.

For researchers and drug developers, verifying the purity of this compound is not merely about confirming identity; it is about ensuring the absence of potent regioisomeric impurities and reactive coupling reagents that can skew biological assay results.

This guide compares three primary verification methodologies: High-Performance Liquid Chromatography (HPLC-PDA) , Quantitative Fluorine NMR (


F qNMR) , and Liquid Chromatography-Mass Spectrometry (LC-MS) . Unlike generic templates, this analysis prioritizes the specific chemical properties of the target—specifically its halogenation pattern and amide linkage.

Comparative Analysis of Verification Methods

The following table summarizes the performance metrics of the three dominant analytical techniques. Note that while HPLC is the standard for chromatographic purity,


F qNMR offers a unique advantage for this specific fluorinated compound.
Table 1: Performance Matrix
FeatureMethod A: RP-HPLC (UV/PDA) Method B:

F qNMR
Method C: LC-MS (ESI+)
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)Impurity Identification (m/z)
Specificity Moderate (relies on retention time)High (Specific to F-containing species)High (Mass-to-charge ratio)
LOD / LOQ ~0.05% / 0.1%~0.5% / 1.0%<0.01% (Trace analysis)
Sample Prep Dissolution in MeOH/ACNDissolution in deuterated solventDissolution + Filtration
Key Blind Spot Co-eluting non-chromophoresNon-fluorinated impurities (e.g., solvents)Ion suppression effects
Throughput High (Automated)Low (Manual processing)Medium

Detailed Experimental Protocols

Method A: RP-HPLC with Photodiode Array Detection (The Workhorse)

Rationale: The amide bond and aromatic ring provide strong UV absorption. A C18 stationary phase is selected to separate the hydrophobic target from polar precursors like 5-bromo-2-fluorobenzoic acid.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Acidic pH prevents amide tailing).

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold for polar impurities).

    • 2–15 min: 5%

      
       95% B (Linear gradient).
      
    • 15–20 min: 95% B (Wash).

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Self-Validating Step: Inject a "blank" of the solvent and a "system suitability" standard containing the starting material (5-bromo-2-fluorobenzoic acid). If the resolution (


) between the precursor and the product is 

, adjust the gradient slope.
Method B: F qNMR (The Specific Validator)

Rationale: Since the target molecule contains a single fluorine atom,


F NMR is a powerful tool. It eliminates interference from non-fluorinated solvents (water, ethyl acetate) and provides a direct molar ratio of the product against an internal standard.

Protocol:

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid. Ensure the IS relaxation time (
    
    
    
    ) is characterized.
  • Solvent: DMSO-

    
     (provides excellent solubility for benzamides).
    
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      of the slowest relaxing fluorine signal (typically 20–30 seconds for accurate quantitation).
    • Scans: 64 (to improve S/N ratio).

    • Spectral Width: Sufficient to cover -50 to -200 ppm.

  • Processing: Phase correction and baseline correction are critical. Integrate the product signal (approx. -110 to -120 ppm) against the IS signal.

Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">



Where 

=Integral,

=Number of F atoms,

=Molecular Weight,

=Weight,

=Purity of IS.[2][1][3][4][5][6][7][8]
Method C: LC-MS (Impurity Profiling)

Rationale: Essential for detecting de-brominated byproducts (mass [M-Br+H]+) or hydrolysis products (carboxylic acid) that might co-elute in HPLC.

Protocol:

  • System: Q-TOF or Triple Quadrupole MS coupled to UPLC.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Scan Range: m/z 100 – 600.

  • Key Diagnostic Ions:

    • Target

      
       (1:1 isotopic pattern due to Bromine).
      
    • Impurity (Hydrolysis): 5-bromo-2-fluorobenzoic acid (

      
      ).
      
    • Impurity (Amine): Cyclobutylamine (

      
      , likely early eluting).
      

Analytical Workflow Visualization

The following diagram illustrates the decision logic for verifying the purity of 5-bromo-N-cyclobutyl-2-fluorobenzamide.

PurityWorkflow Start Crude Synthesized Compound Solubility Solubility Test (DMSO/MeOH) Start->Solubility HPLC Method A: HPLC-PDA (Screening) Solubility->HPLC Dissolved Decision1 Purity > 95%? HPLC->Decision1 Calculate % Area Recryst Recrystallization (EtOH/Water) Decision1->Recryst No (<95%) LCMS Method C: LC-MS (Identify Impurities) Decision1->LCMS Yes (>95%) Recryst->HPLC Retest qNMR Method B: 19F qNMR (Assay Verification) Final Release for Biological Assay qNMR->Final Absolute Purity Confirmed LCMS->qNMR Confirm ID

Caption: Integrated analytical workflow ensuring both chromatographic purity (HPLC) and absolute content (qNMR) prior to biological testing.

Critical Analysis & Troubleshooting

The "Silent" Impurity Risk

A common pitfall in analyzing N-cyclobutyl benzamides is the presence of residual cyclobutylamine . This amine lacks a strong UV chromophore and may be invisible in HPLC-UV at 254 nm.

  • Solution: Use LC-MS (Method C) or derivatization if the amine is suspected. Alternatively,

    
     NMR will show distinct multiplets for the cyclobutyl protons of the free amine upfield (1.5–2.0 ppm) compared to the amide-bound cyclobutyl group.
    
Halogen Exchange

During synthesis, if HCl is used (e.g., in the workup of the acid chloride intermediate), there is a risk of Halogen exchange (Br


 Cl) or defluorination.
  • Detection: The Isotopic pattern in LC-MS is diagnostic.

    • Br-containing: 1:1 ratio of M and M+2 peaks.

    • Cl-containing: 3:1 ratio of M and M+2 peaks.

    • F-NMR: A shift in the

      
      F signal or loss of signal indicates defluorination.
      

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Provides foundational principles for F qNMR pulse sequences).
  • Togashi, A., et al. (2017).

    
    F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
    
  • Center for Drug Evaluation and Research (CDER). (2024). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents. Available at: [Link]

  • Holfeld, A., et al. (2021). "Synthesis and characterization of halogenated benzamides as potential HDAC inhibitors." MDPI Molecules. (Contextual synthesis and analysis of similar benzamide scaffolds). Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 5-bromo-N-cyclobutyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Strategic Context: Beyond the SDS

From the Desk of the Senior Application Scientist:

You are likely handling 5-bromo-N-cyclobutyl-2-fluorobenzamide (CAS: Specific CAS not globally standardized, treated as NCE) as a scaffold for kinase inhibition or receptor modulation. While standard Safety Data Sheets (SDS) often default to "Irritant" (H315/H319/H335), this classification is insufficient for a fluorinated, lipophilic intermediate in a drug discovery context.

The Hidden Risk: The cyclobutyl moiety significantly increases the lipophilicity (LogP) of the benzamide core. This facilitates rapid dermal absorption. Combined with the fluorine atom (which enhances metabolic stability) and the bromine handle (reactive site), you must treat this compound not just as an irritant, but as a potential systemic toxicant with unknown long-term effects.

Core Directive: Adopt Universal Precautions for Novel Chemical Entities (NCEs) . We do not wait for toxicology reports to dictate safety; we engineer safety to render the toxicology irrelevant.

Hazard Stratification & PPE Defense System

We categorize this compound as Occupational Health Band (OHB) 3 (Potent/Toxic) due to the lack of chronic toxicity data and high skin permeability potential.

PPE Specification Matrix
Protection ZoneStandard RequirementTechnical Justification
Dermal (Hands) Double Nitrile Gloving (Outer: 5 mil, Inner: 4 mil)Permeation Defense: The cyclobutyl group enhances solvent solubility. Single gloves may allow micro-permeation if the compound is solubilized in DMSO or DMF. Protocol: Change outer gloves immediately upon splash or every 60 mins.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Particulate Risk: As a solid, electrostatic forces can disperse fine dust. Safety glasses with side shields are insufficient for weighing operations involving fluorinated powders.
Respiratory Engineering Control Primary (Fume Hood)Inhalation Route: Halogenated benzamides can cause severe respiratory mucosal irritation. Do not rely on N95 masks; they do not protect against organic vapors if the solid sublimes or is in solution.
Body Tyvek® Lab Coat (or equivalent) + Wrist/Cuff TapeFomite Control: Cotton lab coats absorb dust. Disposable, non-woven polyethylene (Tyvek) prevents the "take-home" toxin risk.

Operational Workflow: The "Zero-Exposure" Protocol

This workflow integrates safety into the experimental logic.

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Static Neutralization: Fluorinated solids are prone to static charge. Use an ionizing fan or antistatic gun inside the hood before opening the vial. This prevents "jumping" of the powder.

  • Solvent Selection: If solubilizing, prefer Acetonitrile over DMSO initially if chemistry permits. DMSO acts as a transdermal carrier, actively transporting the benzamide through intact skin.

Phase B: Weighing & Transfer (Critical Risk Point)
  • The "Transfer Box" Method:

    • Place the balance inside the fume hood.

    • Line the balance area with a black conductive mat (makes white powder spills visible and grounds static).

    • Tare the receiving vial before adding the solid.

  • Spatula Technique: Use a disposable anti-static spatula. Do not reuse.

  • Decontamination: Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood. Dispose of the wipe as hazardous solid waste.

Phase C: Solubilization & Reaction
  • Closed Systems: Once in solution, keep vessels capped. Halogenated amides can undergo hydrolysis to release trace Hydrogen Fluoride (HF) or Hydrogen Bromide (HBr) if exposed to strong atmospheric moisture over long periods, though unlikely in short-term handling.

  • Heating: If heating is required, use a reflux condenser with a scrubber trap if temperatures exceed 80°C.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE layering based on the physical state of the compound.

PPE_Decision_Tree Start Handling 5-bromo-N-cyclobutyl-2-fluorobenzamide State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DMF/DCM) State->Solution Weighing Weighing Operation Solid->Weighing Solvent_Risk High Permeation Risk (Carrier Solvent Effect) Solution->Solvent_Risk Solid_PPE PPE: Double Nitrile + Tyvek + Goggles Control: Static Ionizer + Fume Hood Weighing->Solid_PPE Risk: Dust Inhalation Solution_PPE PPE: Laminate/Barrier Gloves (Silver Shield) OR Double Nitrile (Change < 30 mins) Solvent_Risk->Solution_PPE Risk: Dermal Absorption

Caption: PPE escalation logic based on physical state. Note the specific requirement for laminate gloves when handling solutions in carrier solvents like DMSO.

Emergency & Disposal Protocols

Spill Response (Solid Powder)
  • Evacuate the immediate 3-meter radius.

  • Don PPE: Full Tyvek suit, double gloves, and N95 (minimum) or Half-mask respirator (preferred) if outside a hood.

  • Cover: Gently cover the powder with oil-impregnated sweeping compound or wet paper towels to suppress dust. DO NOT dry sweep.

  • Collect: Scoop into a wide-mouth jar. Label as "Halogenated Organic Solid Waste."

Waste Disposal Strategy

This compound contains both Bromine and Fluorine.[1][2][3] It cannot be bulked with standard non-halogenated organic waste.[4]

  • Stream: Halogenated Organic Waste .

  • Segregation: Keep separate from strong acids.

  • Labeling: Must explicitly list "5-bromo-N-cyclobutyl-2-fluorobenzamide" on the tag. Do not use generic "Organic Waste" labels, as the fluorine content dictates specific incineration protocols at the disposal facility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide (8th Edition).

  • Occupational Safety and Health Administration (OSHA). (2024).[2][5] Hazard Communication Standard: Safety Data Sheets.

  • PubChem. (2024). Compound Summary: Halogenated Benzamides (General Class).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.